

Application Notes and Protocols: Texas Red C2 Maleimide in Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red C2 maleimide is a thiol-reactive fluorescent dye that serves as a powerful tool in neuroscience research for covalently labeling proteins and other biomolecules containing free sulfhydryl groups. This bright, red-emitting fluorophore is particularly useful for site-specific labeling of cysteine residues, enabling the investigation of protein structure, function, dynamics, and localization within neuronal systems. Its spectral properties, with an excitation maximum around 595 nm and an emission maximum around 615 nm, make it suitable for multicolor imaging experiments with other common fluorophores.[1] This document provides detailed application notes and protocols for the use of **Texas Red C2 maleimide** in key neuroscience research areas.

Key Applications in Neuroscience

Texas Red C2 maleimide can be employed in a variety of applications to elucidate complex neuronal processes:

- Labeling of Neuronal Proteins: Site-specific labeling of ion channels, receptors, and synaptic proteins to study their distribution, trafficking, and conformational changes.
- Neuronal Tracing: Although less common than dextran-conjugated dyes, the principle of labeling proteins that are then transported can be adapted for anterograde or retrograde



tracing of neuronal pathways.

- Fluorescence-Based Assays: Development of fluorescence resonance energy transfer (FRET)-based biosensors to monitor protein-protein interactions and enzymatic activity in real-time.
- Redox Proteomics: Quantifying the oxidation state of cysteine residues in neuronal proteins under various physiological and pathological conditions.

Data Presentation

Spectral Properties of Texas Red C2 Maleimide

Property	Value
Excitation Maximum (λex)	~595 nm
Emission Maximum (λem)	~615 nm
Molar Extinction Coefficient (ε)	>80,000 cm ⁻¹ M ⁻¹
Quantum Yield (Φ)	~0.5
Recommended Filter Set	TRITC/Cy3.5

Representative Data for Labeled Neuronal Proteins

The following table provides expected, representative values for the labeling of a generic 100 kDa neuronal protein with a single reactive cysteine. Actual results will vary depending on the protein and experimental conditions.



Parameter	Representative Value	Method of Determination
Degree of Labeling (DOL)	0.8 - 1.2 moles of dye per mole of protein	Spectrophotometry (A280 and A595)
Labeling Efficiency	> 80%	SDS-PAGE with in-gel fluorescence
Signal-to-Background Ratio (in cultured neurons)	> 10	Confocal Microscopy
Photostability (half-life in continuous imaging)	> 60 seconds	Time-lapse Confocal Microscopy

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Purified Neuronal Protein

This protocol describes the covalent labeling of a purified neuronal protein (e.g., an ion channel subunit, a synaptic vesicle protein) containing an accessible cysteine residue with **Texas Red C2 maleimide**.

Materials:

- Purified neuronal protein (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH
 7.0-7.5. The buffer should be free of thiol-containing reagents.
- Texas Red C2 maleimide
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
- Purification column (e.g., size-exclusion chromatography, dialysis cassette)
- Degassed buffers



Procedure:

Protein Preparation:

- Dissolve the purified neuronal protein in a degassed reaction buffer at a concentration of 1-10 mg/mL.[2][3]
- (Optional) If the protein contains disulfide bonds that need to be reduced to expose
 cysteine residues, add a 10-fold molar excess of TCEP and incubate at room temperature
 for 30 minutes.[4] Note: Do not use DTT at this stage as it will react with the maleimide.

Dye Preparation:

- Allow the vial of Texas Red C2 maleimide to warm to room temperature before opening.
- Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[4] For example, dissolve 1 mg of the dye in approximately 150 μL of solvent. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

Labeling Reaction:

- Add a 10- to 20-fold molar excess of the Texas Red C2 maleimide stock solution to the protein solution. Add the dye solution dropwise while gently stirring or vortexing.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

Quenching the Reaction:

 Stop the labeling reaction by adding a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM. This will react with any unreacted maleimide.
 Incubate for 15-30 minutes at room temperature.

• Purification of the Labeled Protein:

 Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[2][3] The labeled protein can be identified by its red color.



- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and 595 nm (for Texas Red).
 - Calculate the protein concentration using the following formula: Protein Concentration (M)
 = [A280 (A595 x Correction Factor)] / ε_protein (The correction factor for Texas Red at 280 nm is typically around 0.2).
 - Calculate the dye concentration: Dye Concentration (M) = A595 / ϵ _dye (ϵ _dye for Texas Red is approximately 85,000 cm⁻¹M⁻¹).
 - Calculate the DOL: DOL = Dye Concentration / Protein Concentration

Protocol 2: Hypothetical Protocol for Neuronal Tracing

This protocol outlines a hypothetical approach for using **Texas Red C2 maleimide**-labeled proteins for anterograde neuronal tracing. This is an advanced application and would require optimization.

Principle: A cysteine-containing, readily transported protein (e.g., a modified, non-toxic fragment of a lectin or a viral protein) is labeled with **Texas Red C2 maleimide** and then introduced into a specific brain region. The labeled protein is taken up by neuronal cell bodies and transported down the axons, allowing for the visualization of projections.

Materials:

- Texas Red C2 maleimide-labeled transport protein (prepared as in Protocol 1).
- Stereotaxic apparatus.
- Microsyringe or micropipette for injection.
- Anesthetized animal model.
- Perfusion and fixation solutions (e.g., paraformaldehyde).
- Vibratome or cryostat for sectioning.



Fluorescence microscope.

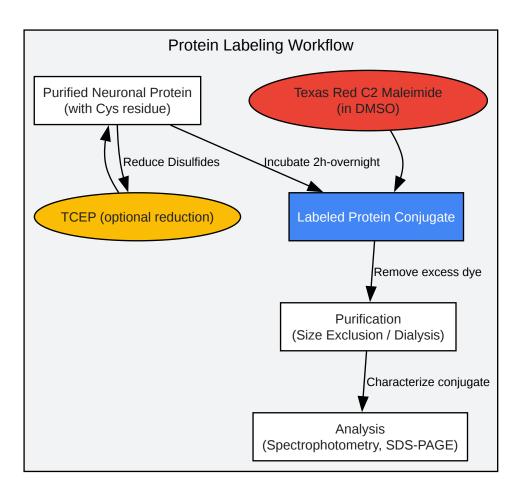
Procedure:

- Preparation of Labeled Tracer:
 - Prepare a concentrated and sterile solution of the Texas Red C2 maleimide-labeled transport protein in a physiologically compatible buffer.
- Stereotaxic Injection:
 - Anesthetize the animal and secure it in a stereotaxic frame.
 - Following aseptic surgical procedures, expose the skull and drill a small burr hole over the target brain region.
 - Lower a microsyringe or micropipette containing the labeled tracer to the desired coordinates.
 - Inject a small volume (e.g., 100-500 nL) of the tracer solution slowly over several minutes.
 - Leave the needle in place for an additional 5-10 minutes to minimize backflow before slowly retracting it.
- Tracer Transport:
 - Allow for a survival period of 3-14 days to permit anterograde transport of the labeled protein. The exact duration will depend on the neuronal pathway being studied.
- Tissue Processing:
 - Deeply anesthetize the animal and perfuse transcardially with saline followed by a 4% paraformaldehyde solution.
 - Dissect the brain and post-fix overnight in the same fixative.
 - Section the brain into 40-50 μm thick sections using a vibratome or cryostat.



- · Imaging:
 - Mount the brain sections on glass slides and coverslip with an appropriate mounting medium.
 - Visualize the Texas Red fluorescence in the labeled axons and terminals using a fluorescence or confocal microscope with a TRITC/Cy3.5 filter set.

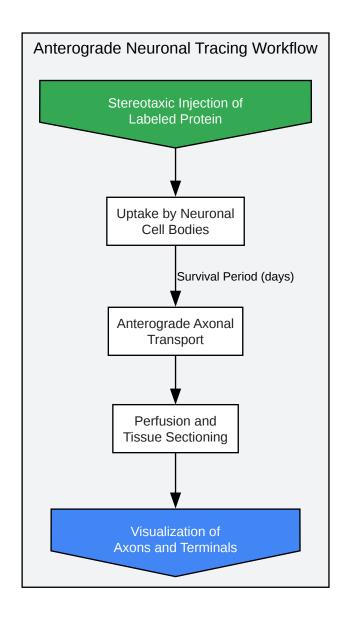
Visualizations Signaling Pathway and Experimental Workflow Diagrams



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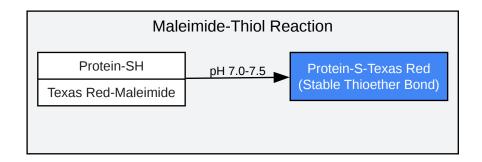
Caption: Workflow for labeling a purified neuronal protein.





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Caption: Workflow for anterograde neuronal tracing.





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Caption: The chemical reaction between a thiol and a maleimide.

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